molecular formula C17H24Cl2N2O B5211009 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide

1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide

Cat. No. B5211009
M. Wt: 343.3 g/mol
InChI Key: OVZJXOAJPLUSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide, commonly known as Diethylcarbamazine (DEC), is a synthetic organic compound that is widely used in scientific research. It was first synthesized in the 1940s and has since been used as an antihelminthic and immunomodulatory agent. DEC is a white, crystalline powder that is soluble in water and ethanol. It has a molecular weight of 320.23 g/mol and a chemical formula of C16H23Cl2N3O.

Mechanism of Action

1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide exerts its antihelminthic effects by interfering with the metabolism of microfilariae, the larval stage of filarial parasites. It also disrupts the motility of adult worms, making them more susceptible to the host immune system. The immunomodulatory effects of 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide are thought to be due to its ability to stimulate T-cell proliferation and cytokine production.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain cytokines, including interleukin-2 and interferon-gamma. It has also been shown to decrease the levels of certain cytokines, including interleukin-4 and interleukin-5. These effects are thought to be responsible for 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide's immunomodulatory properties.

Advantages and Limitations for Lab Experiments

1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a long shelf life. However, there are also some limitations to its use. 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide can be toxic to some cell types, and its effects can vary depending on the dose and duration of treatment. It is also important to note that 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide should only be used in accordance with ethical guidelines for animal and human research.

Future Directions

There are several potential future directions for research involving 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide. One area of interest is the development of new formulations of 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide that are more effective and have fewer side effects. Another area of interest is the study of 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide's effects on other parasitic diseases, such as schistosomiasis and soil-transmitted helminthiasis. Additionally, there is ongoing research into the mechanisms underlying 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide's immunomodulatory effects, which could lead to the development of new therapies for immune-related disorders.

Synthesis Methods

The synthesis of 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide involves the reaction of 2,4-dichlorobenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with piperidinecarboxylic acid to form 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide. This synthesis method has been well-established and is widely used in the production of 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide for scientific research purposes.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its antihelminthic properties, particularly in the treatment of lymphatic filariasis and onchocerciasis. It has also been shown to have immunomodulatory effects, including the stimulation of T-cell proliferation and the inhibition of cytokine production. These properties make 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide a valuable tool in the study of parasitic diseases and immune system function.

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O/c1-3-21(4-2)17(22)14-6-5-9-20(12-14)11-13-7-8-15(18)10-16(13)19/h7-8,10,14H,3-6,9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZJXOAJPLUSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5260050

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